4-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)benzamide
Overview
Description
The compound “4-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also has a sulfonyl group attached to a dimethylamino group, which could potentially make it a good leaving group or a nucleophile .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several functional groups, including an amide, a sulfonyl group, and an aromatic ring . These groups could potentially engage in various types of intermolecular interactions, such as hydrogen bonding or pi-stacking .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, sulfonyl, and aromatic groups . For example, the amide group might be susceptible to hydrolysis or reduction, while the aromatic ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups could enhance its solubility in polar solvents .Future Directions
Mechanism of Action
Target of Action
The primary target of 4-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)benzamide is Histone deacetylase 8 . Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Mode of Action
The compound interacts with its target, Histone deacetylase 8, by inhibiting its activity . This inhibition prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure and promoting gene expression.
Biochemical Pathways
The inhibition of Histone deacetylase 8 affects the histone acetylation-deacetylation pathway . This pathway plays a crucial role in the regulation of gene expression. By inhibiting Histone deacetylase 8, the compound promotes acetylation, leading to a more relaxed chromatin structure and increased gene expression.
Result of Action
The result of the compound’s action is an increase in gene expression due to the inhibition of Histone deacetylase 8 . This can have various effects at the molecular and cellular level, depending on the specific genes that are upregulated.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-phenoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-23(2)28(25,26)20-14-8-16(9-15-20)21(24)22-17-10-12-19(13-11-17)27-18-6-4-3-5-7-18/h3-15H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVZAQZGVNSLDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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